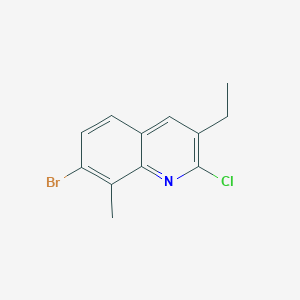

7-Bromo-2-chloro-3-ethyl-8-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-2-chloro-3-ethyl-8-methylquinoline is a chemical compound that belongs to the family of quinolines. It is a heterocyclic compound that is widely used in scientific research due to its unique properties. This compound is synthesized by a specific method and has various applications in the field of scientific research.

Applications De Recherche Scientifique

Catalysis and Synthetic Applications

Efficient Catalysis Systems for Synthesis : A study introduced an effective catalytic system using 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane for the one-pot synthesis of complex organic compounds, highlighting the role of such catalysts in enhancing reaction efficiency under solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).

Novel Synthetic Routes : Another research effort showcased the synthesis of benzo-β-carboline derivatives, including isoneocryptolepine, through a new approach involving palladium-catalyzed reactions, demonstrating innovative methods to access complex heterocyclic compounds (Hostyn et al., 2005).

Material Science and Photolabile Protecting Groups

Photochromic Materials : The development of photochromic spiropyrans and spirooxazines from bromo- or chloro-quinolines, investigated for their thermal and photo-induced isomerization, illustrates applications in creating materials responsive to light (Voloshin et al., 2008).

Photolabile Protecting Groups : Research into brominated hydroxyquinoline as a photolabile protecting group shows its utility in biological applications, offering high sensitivity to multiphoton-induced photolysis for in vivo studies (Fedoryak & Dore, 2002).

Medicinal Chemistry and Biological Applications

Antiplasmodial Activity : A study on structure-activity relationships among 7-substituted 4-aminoquinolines explored their activity against chloroquine-susceptible and -resistant Plasmodium falciparum, contributing to the search for new antimalarial agents (De et al., 1998).

Antileishmanial and Antitubercular Agents : Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes highlighted their potential as new therapeutic agents against leishmaniasis and tuberculosis, demonstrating the significance of quinoline derivatives in drug development (Carmo et al., 2011).

Propriétés

IUPAC Name |

7-bromo-2-chloro-3-ethyl-8-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNCNFGVCAQEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C(=C(C=CC2=C1)Br)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)

![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)

![3-(4-Chlorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2652015.png)

![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)

![N-[1-(2-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B2652019.png)

![1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide](/img/structure/B2652020.png)

![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)